molecular formula C20H14F4N4O2 B10798265 3-[4-(Difluoromethoxy)phenyl]-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine

3-[4-(Difluoromethoxy)phenyl]-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10798265
M. Wt: 418.3 g/mol
InChI Key: DEEWBVYNQGALDU-UHFFFAOYSA-N
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Description

OSM-S-260 is a compound from the Open Source Malaria project, specifically part of the aminothienopyrimidine series. This series of compounds is being investigated for their potential antimalarial properties. The aminothienopyrimidine scaffold is known for its biological activity, particularly against the malaria parasite Plasmodium falciparum.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-260 involves constructing the thienopyrimidine scaffold. . This method ensures the desired functionality while maintaining workable yields.

Industrial Production Methods

Industrial production of OSM-S-260 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

OSM-S-260 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thienopyrimidine scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or reduced double bonds.

Scientific Research Applications

OSM-S-260 has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other biologically active compounds.

    Biology: Investigated for its potential to inhibit the growth of .

    Medicine: Potential use as an antimalarial drug.

    Industry: Could be used in the development of new pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of OSM-S-260 involves inhibiting the enzyme asparaginyl-tRNA synthetase in Plasmodium falciparum. This inhibition disrupts protein synthesis, leading to the death of the parasite . The compound forms a covalent adduct with the enzyme, preventing it from functioning properly.

Comparison with Similar Compounds

Similar Compounds

    OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial properties.

    TCMDC-135294: A structurally related compound from the same series.

Uniqueness

OSM-S-260 is unique due to its specific substitution pattern on the thienopyrimidine scaffold, which enhances its biological activity and selectivity against Plasmodium falciparum. This makes it a promising candidate for further development as an antimalarial agent.

Properties

Molecular Formula

C20H14F4N4O2

Molecular Weight

418.3 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C20H14F4N4O2/c21-15-6-1-12(9-16(15)22)7-8-29-18-11-25-10-17-26-27-19(28(17)18)13-2-4-14(5-3-13)30-20(23)24/h1-6,9-11,20H,7-8H2

InChI Key

DEEWBVYNQGALDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C(=CN=C3)OCCC4=CC(=C(C=C4)F)F)OC(F)F

Origin of Product

United States

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